molecular formula C9H6BrNO2S B8812453 Methyl 6-bromobenzo[d]isothiazole-3-carboxylate

Methyl 6-bromobenzo[d]isothiazole-3-carboxylate

Cat. No. B8812453
M. Wt: 272.12 g/mol
InChI Key: SYHZKIFISNPPNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08153624B2

Procedure details

To a solution of 6-bromobenzo[d]isothiazole-3-carboxylic acid (1.0 g, 3.89 mmol) in methanol (15 mL), thionyl chloride (0.92 g, 7.74 mmol) is added slowly at room temperature and the solution is stirred at 80° C. for 14 h. Cool the mixture to room temperature and concentrate to give 1.0 g (95%) of the title compound as a light brown solid. 1H NMR (400 MHz, MeOD) δ 4.04 (s, 3H), 7.73 (dd, J=8.8, 1.6 Hz, 1H), 8.41 (s, 1H), 8.61 (d, J=8.8 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:13]=[CH:12][C:5]2[C:6]([C:9]([OH:11])=[O:10])=[N:7][S:8][C:4]=2[CH:3]=1.S(Cl)(Cl)=O.[CH3:18]O>>[Br:1][C:2]1[CH:13]=[CH:12][C:5]2[C:6]([C:9]([O:11][CH3:18])=[O:10])=[N:7][S:8][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC2=C(C(=NS2)C(=O)O)C=C1
Name
Quantity
0.92 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
15 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the solution is stirred at 80° C. for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
BrC1=CC2=C(C(=NS2)C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.